4-Aminobenzoic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

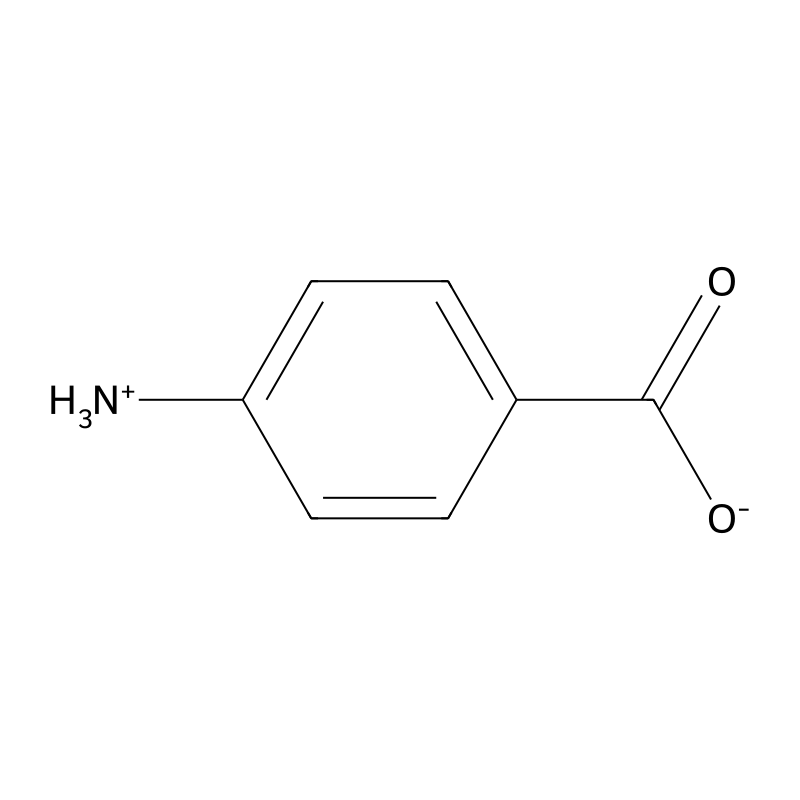

SMILES

solubility

In water, 5,390 mg/L at 25 °C; 6,110 mg/L at 30 °C

One gram dissolves in 90 mL boiling water; in 8 ml alcohol, in 60 mL ether. Soluble in ethyl acetate, glacial acetic acid; slightly soluble in benzene; practically insoluble in petroleum ether.

Freely soluble in alcohol

Soluble in alkalis and ethane (C2H6)

For more Solubility (Complete) data for 4-AMINOBENZOIC ACID (8 total), please visit the HSDB record page.

6.11 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

4-Aminobenzoic acid (PABA, CAS 150-13-0) is a structurally distinct aromatic building block characterized by a benzene ring substituted with an amine and a carboxylic acid at the para (1,4) positions. In industrial procurement, it is evaluated for its dual reactivity, enabling both amidation and esterification pathways. This zwitterionic compound serves as a rigid-rod monomer in the synthesis of high-temperature polyamides (aramids) and polyimides, a coformer in pharmaceutical cocrystallization for solubility enhancement, and a biological precursor in microbiological media. Its para-substitution dictates strict linear molecular geometry, fundamentally differentiating its thermomechanical and biological performance from its ortho and meta isomers [1].

Substituting 4-aminobenzoic acid with its closest analogs, such as 3-aminobenzoic acid (meta-isomer) or 2-aminobenzoic acid (anthranilic acid, ortho-isomer), leads to system failures in both materials science and biological applications. In polymer synthesis, replacing the para-isomer with the meta-isomer introduces structural kinks into the polymer backbone, drastically increasing fractional free volume and reducing the glass transition temperature (Tg) and mechanical tensile strength. In pharmaceutical and microbiological contexts, dihydropteroate synthase—the enzyme responsible for bacterial folate synthesis—is highly stereospecific; it strictly requires the linear geometry of the para-isomer, rendering the ortho and meta isomers completely biologically inactive. Therefore, procurement must strictly specify the 1,4-substitution pattern for these workflows [1].

Polymer Backbone Rigidity and Thermal Stability

In the synthesis of high-performance poly(benzoxazole-co-imide)s and aramids, the isomerism of the aminobenzoic acid monomer dictates the ultimate thermomechanical properties of the polymer. Polymers derived from 4-aminobenzoic acid (para-linked) exhibit highly linear, rigid rod-like backbones that maximize chain packing density. This structural linearity routinely yields glass transition temperatures (Tg) exceeding 350–400 °C in advanced polyimides. In contrast, utilizing 3-aminobenzoic acid (meta-linked) introduces angular kinks into the backbone, which disrupts molecular packing, increases fractional free volume, and significantly lowers the Tg[1].

| Evidence Dimension | Polymer chain packing and thermal stability (Tg) |

| Target Compound Data | Para-linked polymers (from 4-aminobenzoic acid): Linear geometry, maximized packing, higher Tg |

| Comparator Or Baseline | Meta-linked polymers (from 3-aminobenzoic acid): Kinked geometry, increased free volume, lower Tg |

| Quantified Difference | Para-isomer enforces rigid-rod linearity essential for ultra-high Tg (>350 °C) applications |

| Conditions | Polyimide / polyamide synthesis and thermomechanical analysis |

For aerospace, membrane, and high-performance fiber procurement, the para-isomer is strictly required to meet extreme thermal and mechanical benchmarks.

Pharmaceutical Cocrystal Solubility Enhancement

4-Aminobenzoic acid functions as a pharmaceutical coformer due to its complementary hydrogen-bonding donor and acceptor sites (amine and carboxyl groups). When used to form a cocrystal with the poorly soluble antibiotic sulfamethazine (STH), the resulting STH-PABA cocrystal demonstrated an enhanced aqueous solubility of 0.74 mg/mL. This represents a measurable quantitative improvement over the pure sulfamethazine baseline, which exhibits a solubility of only 0.57 mg/mL under identical conditions. The para-substitution allows for stable, predictable synthon formation without compromising the API's integrity [1].

| Evidence Dimension | Aqueous solubility of API |

| Target Compound Data | STH-PABA cocrystal: 0.74 mg/mL |

| Comparator Or Baseline | Pure Sulfamethazine (STH) baseline: 0.57 mg/mL |

| Quantified Difference | 29.8% increase in aqueous solubility via cocrystallization |

| Conditions | Aqueous dissolution at 30 °C |

PABA's dual hydrogen-bonding sites make it a highly effective coformer for rescuing poorly soluble pipeline drugs, directly impacting formulation viability.

Enzymatic Specificity in Folate Synthesis Pathways

In microbiological media formulation and antifolate drug screening, 4-aminobenzoic acid is the obligate natural substrate for bacterial dihydropteroate synthase. The enzyme's active site is strictly tailored to the linear 1,4-geometry of PABA to catalyze the formation of dihydropteroic acid. The structural analogs 2-aminobenzoic acid (ortho) and 3-aminobenzoic acid (meta) cannot properly orient within the active site and completely fail to support folate synthesis. Consequently, sulfonamide antibiotics specifically competitively inhibit the para-isomer, making PABA irreplaceable in standardized susceptibility testing [1].

| Evidence Dimension | Enzymatic substrate viability |

| Target Compound Data | 4-Aminobenzoic acid: Active substrate for dihydropteroate synthase |

| Comparator Or Baseline | 2-Aminobenzoic acid / 3-Aminobenzoic acid: Biologically inactive |

| Quantified Difference | Absolute binary difference (active vs. inactive) in folate pathway integration |

| Conditions | Bacterial folate synthesis / microbiological culture |

In microbiological assay formulation and targeted bacterial culture media, only the exact para-isomer functions as the required biological standard.

Dual-Functional UV-Absorbing Crosslinking in Epoxies

When functionalizing structural materials like cellulose nanocrystals or acting as a hardener in epoxy resins, 4-aminobenzoic acid provides both primary amine groups for epoxide ring-opening and a conjugated aromatic system for inherent UV absorption. Unlike standard aliphatic amine hardeners (such as DETA or TETA), which provide crosslinking but zero inherent UV protection, the incorporation of PABA directly mitigates photo-degradation and discoloration of the polymer matrix. This dual functionality reduces the dependency on secondary, non-reactive UV-stabilizer additives that can leach or degrade over time[1].

| Evidence Dimension | Resin functionality |

| Target Compound Data | 4-Aminobenzoic acid: Simultaneous covalent crosslinking and UV absorption |

| Comparator Or Baseline | Standard aliphatic amines: Crosslinking only, highly susceptible to UV degradation |

| Quantified Difference | Eliminates the need for separate non-reactive UV-stabilizer additives |

| Conditions | Epoxy composite formulation and UV exposure |

Procuring PABA as a functionalizing agent or co-hardener streamlines the formulation of UV-resistant structural epoxies by combining two functions into one molecule.

High-Performance Polymer Manufacturing

Due to its ability to enforce rigid-rod linear geometry and maximize chain packing, PABA is the required monomer for synthesizing ultra-high Tg polyimides, aramids, and poly(benzoxazole-co-imide) membranes used in aerospace and gas separation [1].

Pharmaceutical Cocrystal Formulation

Leveraging its dual hydrogen-bonding sites, PABA is utilized as a coformer to enhance the aqueous solubility and dissolution rates of poorly bioavailable APIs, such as sulfonamide antibiotics [2].

Microbiological Media and Diagnostic Assays

As the obligate substrate for dihydropteroate synthase, PABA is an essential component in defined bacterial culture media and serves as the critical competitive baseline in sulfonamide antibiotic susceptibility testing [3].

UV-Resistant Structural Composites

PABA is procured as a functionalizing agent or specialized crosslinker in epoxy resins to simultaneously cure the matrix and provide inherent, non-leaching UV resistance, outperforming standard aliphatic amines [4].

References

- [1] Effect of Isomerism on Molecular Packing and Gas Transport Properties of Poly(benzoxazole-co-imide)s. Macromolecules, 2014.

- [2] Cocrystal of Sulfamethazine and p-Aminobenzoic Acid: Structural Establishment and Enhanced Antibacterial Properties. Crystal Growth & Design, 2019.

- [3] Mechanism of Action of Sulfonamides and Dihydropteroate Synthase Inhibition. Clinical Microbiology Reviews.

- [4] Tailored cellulose nanocrystals as a functional ultraviolet absorbing nanofiller of epoxy polymers. PMC / NIH.

Purity

Physical Description

Light beige, odorless solid; pure form is white; discolor on exposure to light and air; [Hawley] White crystalline solid; [MSDSonline]

Solid

Color/Form

Light buff crystals; white when pure

Yellowish to red crystals or prisms

White or slightly yellow crystals or crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

0.83 (LogP)

log Kow = 0.83

0.83

Odor

Appearance

Melting Point

188.5 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 53 of 218 companies. For more detailed information, please visit ECHA C&L website;

Of the 23 notification(s) provided by 165 of 218 companies with hazard statement code(s):;

H302 (57.58%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (46.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (40%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (97.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (46.06%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Used orally in the treatment of conditions such as scleroderma, dermatomyositis, and Peyronie's disease, and topically as a sunscreen and protectant.

Daily use of a sunscreen with a high SPF (greater than 15) on usually exposed skin is recommended for residents of areas of high ... /solar radiation/ who work outdoors or ... /enjoy/ regular outdoor recreation. Daily use of a sunscreen can reduce the cumulative ... /solar/ exposure that causes actinic keratoses and squamous-cell carcinoma.

PABA has long been an accepted objective marker to verify completeness of 24 hour urine sampling as PABA is rapidly and almost completely eliminated with the urine. For this reason PABA has been used clinically for long as the indicator substance in pancreas and liver function tests.

Sunscreen preparations should be applied uniformly and generously to all exposed skin surfaces, including lips, before exposure to UVB radiation. Two applications of the sunscreen may be needed for maximum protection. PABA-containing sunscreens are most effective when applied 1-2 hours before exposure to sunlight. Sunscreen products that are not water resistant should be reapplied after swimming, towel-drying, or profuse sweating and, because most sunscreens are easily removed from the skin, reapplication every 1-2 hours or according to the manufacturer's directions usually is required to provide adequate protection from UVB light. /Sunscreens/

Pharmacology

ATC Code

D02 - Emollients and protectives

D02B - Protectives against uv-radiation

D02BA - Protectives against uv-radiation for topical use

D02BA01 - Aminobenzoic acid

Mechanism of Action

The wavelength to which the skin is maximally sensitive had been accepted for many years to be 296.7 nm; however, recent evidence suggests that the most erythemogenic UVB wavelength may be slightly lower (e.g., somewhere in the range of 292-295 nm). In addition, of the stronger burning wavelengths that reach the earth's surface, most are approximately 310 nm. Therefore, sunscreens that maximally absorb UVB radiation near either of these wavelengths are particularly effective at preventing sunburn. Maximum absorbance occurs at about 290 nm for PABA, at about 295 nm for glyceryl-p-aminobenzoate, and at about 310 nm for the remaining PABA derivatives. Maximum absorbance occurs at 280-290 nm for benzophenone derivatives, at 310 nm for cinnamic acid derivatives with the exception of diethanolamine-p-methoxycinnamate which has its maximum absorbance at 290 nm, and at 300-305 nm for salicylate derivatives and other miscellaneous sunscreens.

Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Vapor Pressure

4.5X10-6 mm Hg at 25 °C /Extrapolated from measurements at higher temperatures/

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Of an oral dose of 1 g para-aminobenzoic acid, 82% was excreted in the urine of 3 male volunteers within 4 hr; para-aminohippuric acid and acetyl-para- aminohippuric acid were the principal metabolites. Concurrent administration of sodium benzoate totally abolished the excretion of these glycine conjugates.

The percutaneous absorption and metabolism of three structurally related compounds, benzoic acid, p-aminobenzoic acid (PABA), and ethyl aminobenzoate (benzocaine), were determined in vitro through hairless guinea pig skin. Benzocaine was also studied in human skin. Absorption of benzocaine was rapid and similar through both viable and nonviable skin. The absorption of the two acidic compounds, benzoic acid and PABA, was greater through nonviable skin. A small portion (6.9%) of absorbed benzoic acid was conjugated with glycine to form hippuric acid. Although N-acetyl-benzocaine had not been observed as a metabolite of benzocaine when studied by other routes of administration, both PABA and benzocaine were extensively N-acetylated during percutaneous absorption. Thus, the metabolism of these compounds should be considered in an accurate assessment of absorption after topical application.

Skin absorption of PABA corresponding to 1.6 to 9.6% of the applied amount of PABA was measured in the urine of six male volunteers after application of PABA in three different preparations. No significant difference where observed between the three preparations.

For more Absorption, Distribution and Excretion (Complete) data for 4-AMINOBENZOIC ACID (10 total), please visit the HSDB record page.

Metabolism Metabolites

Acetylation is dose-dependent. In rats given up to 5 mg/kg bw, 75% of the metabolites were acetylated; with higher doses, the extent of acetylation decreased down to 40%. An inverse relationship exists between acetylation and glycine conjugation: when acetylation decreases, glycine conjugation increases; such a decrease is seen in pantothenic acid-deficient rats. . Male rats excreted a larger amount of acetylated conjugates in the urine than females.

Following ingestion /in man/ of 1.0 g, ...main metabolites were p-aminohippuric acid and acetyl-p-aminohippuric acid.

... PABA is predominantly metabolized by acetylation and glycine conjugation to form p-acetamidobenzoic acid (PAABA), p-aminohippuric acid (PAHA), and p-acetamidohippuric acid (PAAHA). ... The half-lives of PABA were 7.01 +/- 0.32 min in rapid acetylation rabbits and 7.08 +/- 0.78 min in slow acetylation rabbits. Significant differences were obtained in formation of PAABA and PAHA formed from PABA in both acetylation phenotype rabbits.

For more Metabolism/Metabolites (Complete) data for 4-AMINOBENZOIC ACID (9 total), please visit the HSDB record page.

Wikipedia

Drug Warnings

PABA derivatives reportedly have weak sensitization potential, but the incidence of allergic and photoallergic contact dermatitis associated with their use is increasing. Contamination of PABA derivatives with benzocaine which may cause allergic reactions has been reported. In patients allergic to compounds that are structurally similar to PABA (e.g., ester-type anesthetics, aniline dyes, thiazides, sulfonylurea and paraphenylenediamine drugs), cross-sensitivity to PABA derivatives has been reported occasionally; therefore, sunscreens containing PABA derivatives may be contraindicated in patients with a history of hypersensitivity to these chemicals.

The manufacturers of sunscreen preparations with propellants warn that concentrating and subsequently inhaling the fumes from these preparations may be harmful or fatal. /Propellants/

Because the absorptive characteristics of skin of children younger than 6 months of age may differ from those of adults and because the immaturity of metabolic and excretory pathways of these children may limit their ability to eliminate any percutaneously absorbed sunscreen agent, sunscreen products should be used in children younger than 6 months of age only as directed by a clinician. It is possible that the characteristics of geriatric skin also differ from those of skin in younger adults, but these characteristics and the need for special considerations regarding use of sunscreen preparations in this age group are poorly understood. /Sunscreens/

For more Drug Warnings (Complete) data for 4-AMINOBENZOIC ACID (13 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

It is manufactured commercially by the catalytic hydrogenation of 4-nitrobenzoic acid using a platinum or palladium catalyst or by reduction with tin or iron and hydrochloric acid.

The Hofmann degradation reaction of terephthalic acid is ... /a/ source of 4-aminobenzoic acid. Dimethyl terephthalate reacts with one equivalent of potassium hydroxide in methanol. The resultant salt is then amidated with liquid ammonia indimethylformamide at 130 - 140 °C to give potassium terephthalamate. This then reacts with sodium hypochlorite solution at 50 - 92 °C. The overall yield is approximately 70%. A two-stage Hofmann reaction has been developed. The yield is 93%.

General Manufacturing Information

Commercially available as the calcium, potassium, and sodium salts.

p-Aminobenzoic acid is also known as anti-gray hair factor (in rats only).

Absorbs UV light of wavelengths in the region of 260 to 313 nm; its molar absorptivity at 288.5 nm is 18,300. However, it does not absorb throughout the near UV range ... Nevertheless, in the 260 to 313 nm range, it has the highest protection index of current sunscreen agents.

The drug occurs as white or slightly yellow, odorless crystals or crystalline powder. The drug is slightly soluble in water and freely soluble in alcohol. PABA is incompatible with ferric salts and oxidizing agents and darkens on exposure to air or light; preparations of the drug should be stored in light-resistant containers.

Analytic Laboratory Methods

... Aromatic amines, including p-aminobenzoic acid have been detected in solution or on TLC plates by determining the fluorescence spectra of their fluorescamine derivatives. Method has a detection limit of 3 ug/L when in solution and 0.2 ug on chromatographic plates.

HPLC has been used for determining p-aminobenzoic acid and its metabolites in urine and serum, with a limit of detection of 5 ng. ... p-Aminobenzoic acid may be determined colorimetrically.

Clinical Laboratory Methods

Storage Conditions

Interactions

PABA appears to block the formatin of salicyluric acid from salicylic acid, resulting in increased salicylate blood levels.

Aminosalicylic acid appears to act on tubercle bacilli in a manner similar to that of sulfonamides on other organisms (by competing with PABA). Thus the administration of PABA may be expected to inhibit the antimicrobial activity of aminosalicylic acid.

Interferon titers induced by 0.007% PABA and poludan were compatible after both injections in the conjunctiva but not in the anterior chamber humor.

For more Interactions (Complete) data for 4-AMINOBENZOIC ACID (14 total), please visit the HSDB record page.

Stability Shelf Life

Conditions to avoid: Exposure to light. May discolor on exposure to air and light.

Dates

2: Mutch CA, Ordonez AA, Qin H, Parker M, Bambarger LE, Villanueva-Meyer JE, Blecha J, Carroll V, Taglang C, Flavell R, Sriram R, VanBrocklin H, Rosenberg O, Ohliger MA, Jain SK, Neumann KD, Wilson DM. [(11)C]Para-Aminobenzoic Acid: A Positron Emission Tomography Tracer Targeting Bacteria-Specific Metabolism. ACS Infect Dis. 2018 May 8. doi: 10.1021/acsinfecdis.8b00061. [Epub ahead of print] PubMed PMID: 29712422.

3: Jeong YR, Kim SY, Park YS, Lee GM. Simple and Robust N-Glycan Analysis Based on Improved 2-Aminobenzoic Acid Labeling for Recombinant Therapeutic Glycoproteins. J Pharm Sci. 2018 Jul;107(7):1831-1841. doi: 10.1016/j.xphs.2018.03.013. Epub 2018 Mar 21. PubMed PMID: 29574229.

4: Abellán-Llobregat A, González-Gaitán C, Vidal L, Canals A, Morallón E. Portable electrochemical sensor based on 4-aminobenzoic acid-functionalized herringbone carbon nanotubes for the determination of ascorbic acid and uric acid in human fluids. Biosens Bioelectron. 2018 Jun 30;109:123-131. doi: 10.1016/j.bios.2018.02.047. Epub 2018 Feb 23. PubMed PMID: 29547773.

5: Xia H, Attygalle AB. Transformation of the gas-phase favored O-protomer of p-aminobenzoic acid to its unfavored N-protomer by ion activation in the presence of water vapor: An ion-mobility mass spectrometry study. J Mass Spectrom. 2018 Apr;53(4):353-360. doi: 10.1002/jms.4066. PubMed PMID: 29377420.

6: Gaines E, Di Tommaso D. Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study. Pharmaceutics. 2018 Jan 23;10(1). pii: E12. doi: 10.3390/pharmaceutics10010012. PubMed PMID: 29360788; PubMed Central PMCID: PMC5874825.

7: Laborda P, Zhao Y, Ling J, Hou R, Liu F. Production of Antifungal p-Aminobenzoic Acid in Lysobacter antibioticus OH13. J Agric Food Chem. 2018 Jan 24;66(3):630-636. doi: 10.1021/acs.jafc.7b05084. Epub 2018 Jan 12. PubMed PMID: 29283262.

8: Al-Zaydi KM, Khalil HH, El-Faham A, Khattab SN. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chem Cent J. 2017 May 10;11(1):39. doi: 10.1186/s13065-017-0267-3. PubMed PMID: 29086830; PubMed Central PMCID: PMC5423881.

9: Gan HM, Lee YP, Austin CM. Nanopore Long-Read Guided Complete Genome Assembly of Hydrogenophaga intermedia, and Genomic Insights into 4-Aminobenzenesulfonate, p-Aminobenzoic Acid and Hydrogen Metabolism in the Genus Hydrogenophaga. Front Microbiol. 2017 Oct 4;8:1880. doi: 10.3389/fmicb.2017.01880. eCollection 2017. PubMed PMID: 29046667; PubMed Central PMCID: PMC5632844.

10: Patrick AL, Cismesia AP, Tesler LF, Polfer NC. Effects of ESI conditions on kinetic trapping of the solution-phase protonation isomer of p-aminobenzoic acid in the gas phase. Int J Mass Spectrom. 2017 Jul;418:148-155. doi: 10.1016/j.ijms.2016.09.022. Epub 2016 Oct 7. PubMed PMID: 28781574; PubMed Central PMCID: PMC5542407.

11: Qiu L, Tian K, Pan J, Jiang L, Yang H, Zhu X, Shen B, Duan Y, Huang Y. A Facile Semi-Synthetic Approach towards Halogen-Substituted Aminobenzoic Acid Analogues of Platensimycin. Tetrahedron. 2017 Feb 9;73(6):771-775. doi: 10.1016/j.tet.2016.12.059. Epub 2016 Dec 28. PubMed PMID: 28626267; PubMed Central PMCID: PMC5471356.

12: Imai T, Tanaka K, Yonemitsu T, Yakushiji Y, Ohura K. Elucidation of the Intestinal Absorption of para-Aminobenzoic Acid, a Marker for Dietary Intake. J Pharm Sci. 2017 Sep;106(9):2881-2888. doi: 10.1016/j.xphs.2017.04.070. Epub 2017 May 24. PubMed PMID: 28549908.

13: Cismesia AP, Nicholls GR, Polfer NC. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. J Mol Spectrosc. 2017 Feb;332:79-85. doi: 10.1016/j.jms.2016.10.020. Epub 2016 Nov 1. PubMed PMID: 28439142; PubMed Central PMCID: PMC5400370.

14: Giraldo A, Montes R, Rodil R, Quintana JB, Vidal-Liñán L, Beiras R. Ecotoxicological Evaluation of the UV Filters Ethylhexyl Dimethyl p-Aminobenzoic Acid and Octocrylene Using Marine Organisms Isochrysis galbana, Mytilus galloprovincialis and Paracentrotus lividus. Arch Environ Contam Toxicol. 2017 May;72(4):606-611. doi: 10.1007/s00244-017-0399-4. Epub 2017 Apr 8. PubMed PMID: 28391487.

15: Paul A, Kalita S, Kalita S, Sukumar P, Mandal B. Disaggregation of Amylin Aggregate by Novel Conformationally Restricted Aminobenzoic Acid containing α/β and α/γ Hybrid Peptidomimetics. Sci Rep. 2017 Jan 5;7:40095. doi: 10.1038/srep40095. PubMed PMID: 28054630; PubMed Central PMCID: PMC5214534.

16: Thiede JM, Kordus SL, Turman BJ, Buonomo JA, Aldrich CC, Minato Y, Baughn AD. Targeting intracellular p-aminobenzoic acid production potentiates the anti-tubercular action of antifolates. Sci Rep. 2016 Dec 1;6:38083. doi: 10.1038/srep38083. PubMed PMID: 27905500; PubMed Central PMCID: PMC5131483.

17: Chai Q, Zhang S, Wang X, Yang H, Xie YF. Effect of bromide on the transformation and genotoxicity of octyl-dimethyl-p-aminobenzoic acid during chlorination. J Hazard Mater. 2017 Feb 15;324(Pt B):626-633. doi: 10.1016/j.jhazmat.2016.11.035. Epub 2016 Nov 15. PubMed PMID: 27887814.

18: Zhai P, Chen X, Dong W, Li H, Chovelon JM. Degradation of triclosan in the presence of p-aminobenzoic acid under simulated sunlight irradiation. Environ Sci Pollut Res Int. 2017 Jan;24(1):558-567. doi: 10.1007/s11356-016-7778-7. Epub 2016 Oct 13. PubMed PMID: 27734316.

19: Singaraju AB, Nguyen K, Jain A, Haware RV, Stevens LL. Aggregate Elasticity, Crystal Structure, and Tableting Performance for p-Aminobenzoic Acid and a Series of Its Benzoate Esters. Mol Pharm. 2016 Nov 7;13(11):3794-3806. Epub 2016 Oct 24. PubMed PMID: 27723351.

20: Seo J, Warnke S, Gewinner S, Schöllkopf W, Bowers MT, Pagel K, von Helden G. The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. Phys Chem Chem Phys. 2016 Sep 14;18(36):25474-25482. PubMed PMID: 27722299.

Explore Compound Types